2-(Naphthalen-1-yl)azepane
Description
Significance of Azepane and Naphthalene (B1677914) Moieties in Contemporary Chemical Synthesis
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a prominent structural motif in a wide array of biologically active compounds and natural products. researchgate.netnih.gov Its inherent flexibility and three-dimensional structure make it a valuable component in drug discovery, contributing to a diverse range of pharmacological activities. researchgate.netnih.gov Azepane derivatives have been shown to possess anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties. researchgate.net The azepane motif is frequently utilized by medicinal chemists to explore new lead compounds and is found in numerous FDA-approved drugs. researchgate.netnih.gov
Similarly, the naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a crucial building block in medicinal chemistry. nih.govekb.eg Its large, planar, and lipophilic nature allows it to engage in significant interactions with biological targets. Naphthalene derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govekb.egresearchgate.net The incorporation of the naphthalene moiety into drug candidates can enhance their biological activity. researchgate.net A number of FDA-approved drugs, such as propranolol (B1214883) and naproxen, contain a naphthalene core, highlighting its importance in pharmaceutical development. nih.govekb.egekb.eg
The strategic combination of these two pharmacologically significant moieties in the form of 2-(Naphthalen-1-yl)azepane is therefore a logical step in the design of novel molecular entities with potentially unique biological profiles.
Overview of Seven-Membered Nitrogen Heterocycles: Azepane Ring Systems
Seven-membered heterocycles, particularly those containing a nitrogen atom like azepane, are a significant class of compounds in organic and medicinal chemistry. numberanalytics.comnih.gov These ring systems can be classified based on the number and type of heteroatoms they contain. numberanalytics.com Azepanes, which contain one nitrogen atom in a seven-membered ring, are of particular interest due to their prevalence in bioactive molecules. researchgate.netnumberanalytics.com
The synthesis of seven-membered rings like azepane can be challenging due to unfavorable thermodynamic and kinetic factors. britannica.comsioc-journal.cn However, various synthetic strategies have been developed to construct these frameworks, including ring-closing reactions, ring-expansion reactions, and multi-step sequences. researchgate.netacs.orgacs.org The conformational flexibility of the seven-membered ring is a key feature, allowing it to adopt various arrangements in three-dimensional space. This flexibility can be crucial for its interaction with biological targets. nepjol.info
The study of azepane ring systems is driven by their wide range of biological activities, which include effects on the central nervous system, as well as antibacterial, anticancer, and antiviral properties. nih.gov
Rationale for Comprehensive Investigation of this compound Architecture
The rationale for a focused investigation of the this compound architecture stems from the synergistic potential of its two core components. The direct linkage of the bulky, aromatic naphthalene group to the flexible, saturated azepane ring at the 2-position creates a unique stereochemical and electronic environment.
This specific arrangement suggests several avenues for scientific inquiry. The interaction between the electron-rich naphthalene system and the nitrogen atom of the azepane ring could influence the basicity and nucleophilicity of the nitrogen. Furthermore, the steric hindrance imposed by the naphthalene group is likely to affect the conformational preferences of the azepane ring, potentially locking it into specific arrangements that could enhance its binding affinity for certain biological targets.
A comprehensive investigation into the synthesis, stereochemistry, and conformational analysis of this compound is warranted. Such studies would provide fundamental insights into the structure-property relationships of this class of compounds. This knowledge is essential for the rational design of new derivatives with tailored biological activities, potentially leading to the discovery of novel therapeutic agents. The exploration of this specific chemical architecture is a promising endeavor in the ongoing quest for new and effective molecules in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-ylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-11-16(17-12-5-1)15-10-6-8-13-7-3-4-9-14(13)15/h3-4,6-10,16-17H,1-2,5,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIHOXXZQNCPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Naphthalen 1 Yl Azepane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 2-(Naphthalen-1-yl)azepane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the atomic connectivity and spatial arrangement.
The ¹H NMR spectrum is expected to show distinct signals for the seven protons of the naphthalene (B1677914) ring, typically in the aromatic region (δ 7.0-8.5 ppm), and a more complex set of signals for the thirteen protons of the azepane ring in the aliphatic region (δ 1.5-4.0 ppm). The proton attached to the chiral center (C2) would likely appear as a multiplet, with its chemical shift influenced by the adjacent nitrogen and naphthalene ring.
The ¹³C NMR spectrum will complement this by showing the expected 16 carbon signals. The ten carbons of the naphthalene ring would resonate in the downfield region (δ 120-135 ppm), while the six carbons of the azepane ring would appear in the upfield region (δ 25-60 ppm). The chemical shift of the C2 carbon of the azepane ring would be particularly informative. nih.govnih.gov
To definitively assign these signals and establish the molecular framework, a suite of 2D NMR experiments is employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of protons within the azepane ring and for assigning adjacent protons on the naphthalene ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for establishing the connectivity between the naphthalenyl and azepane moieties. Key correlations would be expected between the protons on C2 of the azepane ring and the carbons of the naphthalene ring (specifically C1 and C8a). nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical insights into the molecule's stereochemistry and preferred conformation. For this compound, NOESY would reveal the relative orientation of the naphthalene ring with respect to the azepane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H → C) | Key NOESY Correlations |
| Azepane Ring | ||||
| H/C-2 | ~3.5-4.0 (m) | ~55-60 | C1', C8a', C3, C7 | H-3, H-7, H-8' |
| H/C-3 | ~1.5-1.9 (m) | ~30-35 | C2, C4, C5 | H-2, H-4 |
| H/C-4 | ~1.5-1.8 (m) | ~25-30 | C3, C5, C6 | H-3, H-5 |
| H/C-5 | ~1.5-1.8 (m) | ~25-30 | C4, C6, C7 | H-4, H-6 |
| H/C-6 | ~1.5-1.9 (m) | ~30-35 | C5, C7 | H-5, H-7 |
| H/C-7 | ~2.8-3.2 (m) | ~45-50 | C2, C6 | H-2, H-6 |
| NH | Variable | - | C2, C7 | H-2, H-7 |
| Naphthalene Ring | ||||
| C-1' | - | ~135-140 | - | - |
| H/C-2' | ~7.4-7.6 (d) | ~125-127 | C1', C3', C4' | H-3' |
| H/C-3' | ~7.4-7.6 (t) | ~126-128 | C1', C2', C4a' | H-2', H-4' |
| H/C-4' | ~7.8-8.0 (d) | ~123-125 | C2', C4a', C5' | H-3' |
| C-4a' | - | ~133-135 | - | - |
| H/C-5' | ~7.5-7.7 (d) | ~128-130 | C4', C6', C8a' | H-6' |
| H/C-6' | ~7.4-7.6 (t) | ~126-128 | C5', C7', C8' | H-5', H-7' |
| H/C-7' | ~7.4-7.6 (t) | ~129-131 | C6', C8', C8a' | H-6', H-8' |
| H/C-8' | ~8.0-8.2 (d) | ~124-126 | C1', C7', C8a' | H-7', H-2 |
| C-8a' | - | ~131-133 | - | - |
The seven-membered azepane ring is conformationally flexible, capable of existing in various chair and boat-like conformations. The interconversion between these conformers can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov At room temperature, this interconversion may be rapid on the NMR timescale, resulting in averaged signals for the azepane protons.
By lowering the temperature, the rate of ring inversion can be slowed. At the coalescence temperature, the signals for conformationally distinct protons will broaden, and upon further cooling, they will sharpen into separate signals for each conformer. Analysis of the spectra at different temperatures allows for the determination of the thermodynamic parameters of the conformational exchange process, including the activation energy (ΔG‡) for the ring inversion. nih.gov This provides valuable information about the conformational landscape and the energy barriers separating different stable forms of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy provides a fingerprint of the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A medium to weak band around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine. Strong bands in the 3000-3100 cm⁻¹ region correspond to aromatic C-H stretching, while bands in the 2850-2960 cm⁻¹ range are due to aliphatic C-H stretching of the azepane ring. nih.gov The C=C stretching vibrations of the naphthalene ring are expected to appear in the 1500-1600 cm⁻¹ region. nasa.govnist.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the non-polar bonds of the naphthalene ring. Strong signals corresponding to the aromatic ring breathing modes are expected. researchgate.netchemicalbook.comspectrabase.com These are typically found in the 1300-1400 cm⁻¹ range and provide a characteristic signature for the naphthalenyl moiety. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3400 (m, br) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 (m) | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 (s) | Medium |
| Aromatic C=C Stretch | 1500 - 1600 (s) | Strong |
| C-H Bending | 1350 - 1480 (m) | Medium |
| C-N Stretch | 1020 - 1250 (m) | Weak |
| Aromatic C-H Out-of-Plane Bend | 770 - 840 (s) | Weak |
Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Elemental Composition Confirmation
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern. libretexts.org
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition, C₁₆H₁₉N, by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). nih.govwikipedia.org The calculated exact mass is 225.1517 g/mol . Elemental analysis provides experimental data for the percentage of carbon, hydrogen, and nitrogen, which should agree with the calculated values to within ±0.4%. eolss.netresearchgate.net
Electron ionization (EI-MS) would induce fragmentation, providing clues about the molecule's structure. youtube.com A plausible fragmentation pathway would involve the initial formation of the molecular ion (m/z = 225). The most likely fragmentation would be the cleavage of the C-C bond between the azepane ring and the naphthalene group. This would lead to two primary fragments:
A highly stable naphthalen-1-ylmethyl cation at m/z = 141 .
Cleavage adjacent to the nitrogen atom (alpha-cleavage) within the azepane ring is also a common pathway for amines, leading to the formation of various iminium ions. researchgate.netresearchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Formula |
| 225 | Molecular Ion [M]⁺ | [C₁₆H₁₉N]⁺ |
| 141 | Naphthalen-1-ylmethyl cation | [C₁₁H₉]⁺ |
| 128 | Naphthalene radical cation | [C₁₀H₈]⁺ |
| 98 | Azepane ring fragment (via alpha-cleavage) | [C₆H₁₂N]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield precise bond lengths, bond angles, and torsion angles. nih.gov
The resulting crystal structure would confirm the connectivity established by NMR and reveal:
The specific conformation of the seven-membered azepane ring (e.g., twist-chair, boat).
The relative orientation of the naphthalene ring with respect to the azepane ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the amine N-H group and potential π-π stacking interactions between the naphthalene rings of adjacent molecules. researchgate.netresearchgate.netmdpi.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral)
The this compound molecule is chiral, with a stereocenter at the C2 position of the azepane ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-2-(Naphthalen-1-yl)azepane. Chiroptical spectroscopy is essential for distinguishing between these enantiomers and assigning their absolute configuration.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgmdpi.com Each enantiomer will produce a unique CD spectrum, which are mirror images of each other. By comparing the experimentally measured CD spectrum with a theoretically calculated spectrum (often using time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomer can be definitively assigned. nih.govnih.gov This non-destructive technique is crucial for the complete stereochemical elucidation of chiral compounds.
Conformational Analysis and Stereochemical Considerations in 2 Naphthalen 1 Yl Azepane
Azepane Ring Conformations (Chair, Boat, Twist-Boat) and Energy Landscapes
The conformational analysis of the azepane ring is complex due to the ring's inherent flexibility. Like its parent carbocycle, cycloheptane (B1346806), azepane can adopt several conformations that are close in energy, leading to a shallow potential energy surface. The primary conformations are typically members of the chair and boat families. nih.gov
Chair and Twist-Chair Conformations: The chair family is generally the most stable. The twist-chair (TC) conformation is often the global energy minimum for cycloheptane and its derivatives, as it effectively minimizes both angle strain and torsional strain. nih.gov The true chair (C) conformation is often a transition state or a slightly higher energy local minimum. nih.gov
Boat and Twist-Boat Conformations: The boat (B) and twist-boat (TB) conformations are generally higher in energy than the chair forms. The boat conformation suffers from significant transannular steric strain, particularly between substituents at the "flagpole" positions, analogous to the flagpole interaction in cyclohexane (B81311) boat conformations. wikipedia.orglibretexts.orgyoutube.com Additionally, eclipsing interactions contribute to its higher energy. libretexts.org The twist-boat conformation alleviates some of this strain by twisting, which moves the flagpole groups apart and reduces torsional strain, making it more stable than the true boat form. libretexts.orgmasterorganicchemistry.com
| Conformation | Relative Energy (kcal/mol) | Key Strain Features |
|---|---|---|
| Twist-Chair (TC) | 0.0 (Global Minimum) | Minimizes angle and torsional strain |
| Chair (C) | ~1.4 | Slightly higher torsional strain than TC |
| Twist-Boat (TB) | ~2.2 | Residual torsional and transannular strain |
| Boat (B) | ~2.8 | Significant flagpole interactions and eclipsing strain |
Influence of Naphthyl Substituent on Ring Dynamics and Conformational Preferences
The introduction of a large, sterically demanding naphthalen-1-yl group at the C2 position of the azepane ring is expected to dramatically influence the conformational equilibrium. In substituted cyclic systems, bulky groups overwhelmingly prefer to occupy positions that minimize steric interactions with the rest of the ring, a principle well-established in cyclohexane chemistry.
For a 2-substituted azepane, the naphthyl group can adopt pseudo-axial or pseudo-equatorial orientations in the various ring conformations. To minimize steric clash with the azepane ring protons, the naphthyl group will strongly favor a pseudo-equatorial position. This preference will significantly raise the energy of any conformation that would force the naphthyl group into a more sterically hindered pseudo-axial orientation. Consequently, the dynamic equilibrium of 2-(naphthalen-1-yl)azepane is likely biased towards a specific subset of twist-chair or chair conformations where the substituent can reside in an unhindered, equatorial-like position. This steric hindrance effectively restricts the ring's flexibility and "locks" it into a more defined conformational state compared to the unsubstituted parent ring.
Steric and Electronic Interactions Governing Stereochemistry
The stereochemistry of this compound is governed by a combination of steric and electronic effects.
Steric Interactions: The dominant factor is steric hindrance. The sheer size of the naphthyl group creates significant non-bonded repulsive interactions. The molecule will adopt a conformation that maximizes the distance between the naphthyl ring and the atoms of the azepane ring. This is the primary driver for the preference for a pseudo-equatorial orientation. This type of steric effect is known to influence and even control the conformational outcomes in substituted ring systems. nih.govresearchgate.net
Experimental Techniques for Probing Conformational Dynamics (e.g., Variable Temperature NMR)
The dynamic equilibrium between different conformers of this compound can be investigated experimentally, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for this purpose.
Variable Temperature (VT) NMR: At room temperature, the interconversion between azepane conformers is typically fast on the NMR timescale. This rapid exchange results in NMR spectra that show averaged signals for the ring protons, often leading to broad and poorly resolved peaks. researchgate.netscielo.br
By lowering the temperature, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the "coalescence temperature," the single averaged peak for a given proton will broaden and then resolve into separate, sharp signals corresponding to its distinct chemical environments in each major conformer. scielo.brrsc.org This "freezing out" of the individual conformations allows for their detailed structural characterization using advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can identify through-space correlations between protons and thus help determine the 3D structure of the most stable conformer. researchgate.net By analyzing the NMR spectra at various temperatures, it is possible to calculate the thermodynamic parameters (ΔH° and ΔS°) and the activation energy (ΔG‡) for the conformational interconversion process, providing a quantitative description of the molecule's energy landscape. rsc.orgnih.gov
Chemical Reactivity and Derivatization of 2 Naphthalen 1 Yl Azepane
Reactions at the Azepane Nitrogen Atom
The nitrogen atom of the azepane ring is a key site for functionalization due to its nucleophilic and basic nature.
The secondary amine of 2-(naphthalen-1-yl)azepane can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a variety of substituents that can modulate the compound's steric and electronic properties.
N-Alkylation typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or a similar electrophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base can influence the reaction rate and yield.
N-Acylation involves the reaction of the azepane nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are generally rapid and efficient, leading to the formation of a stable amide linkage. Pyridine or another non-nucleophilic base is often used to scavenge the acid generated during the reaction. A notable acylation is the formation of the N-tert-butoxycarbonyl (Boc) protected derivative, which is a common strategy in multistep synthesis to moderate the nitrogen's reactivity.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Solvent | Base | Typical Product |
|---|---|---|---|---|
| N-Methylation | Methyl iodide | Acetonitrile (B52724) | K₂CO₃ | 2-(Naphthalen-1-yl)-1-methylazepane |
| N-Benzylation | Benzyl bromide | DMF | NaH | 1-Benzyl-2-(naphthalen-1-yl)azepane |
| N-Acetylation | Acetic anhydride | Dichloromethane | Triethylamine | 1-Acetyl-2-(naphthalen-1-yl)azepane |
| N-Boc Protection | Di-tert-butyl dicarbonate | Dichloromethane | Triethylamine | tert-Butyl this compound-1-carboxylate |
Functional Group Interconversions Involving the Nitrogen
Beyond simple alkylation and acylation, the nitrogen atom can participate in other functional group transformations. For instance, the synthesis of N-oxides can be achieved by treating the parent amine with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). Quaternization of the nitrogen can be accomplished by reaction with an excess of a reactive alkyl halide, leading to the formation of a quaternary ammonium salt. These derivatives can then undergo further reactions, such as Hofmann elimination, although ring-opening may be a competing pathway.
Transformations of the Naphthyl Moiety
The naphthalen-1-yl group is an electron-rich aromatic system that readily undergoes electrophilic substitution and can be functionalized via modern cross-coupling methods.
Naphthalene (B1677914) is more reactive towards electrophilic substitution than benzene. uomustansiriyah.edu.iq Substitution can occur at either the α-position (C4, C5, C8) or the β-position (C3, C6, C7) of the naphthalen-1-yl ring system. The position of substitution is influenced by both kinetic and thermodynamic factors, as well as the directing effect of the existing azepanylmethyl substituent.
The azepane ring, being an alkyl group attached to the naphthalene ring, is an activating, ortho-, para-directing group. Therefore, electrophilic attack is anticipated to be directed primarily to the C4 (ortho) and C5/C8 (para-like) positions of the naphthalene ring. vpscience.org
Nitration: Reaction with nitric acid in the presence of sulfuric acid is expected to yield a mixture of nitro-substituted isomers. vpscience.org
Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst, leading to halogenated derivatives. vpscience.org
Friedel-Crafts Acylation and Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid like AlCl₃, would introduce acyl or alkyl groups onto the naphthalene ring, predominantly at the 4-position due to steric hindrance at other activated positions. uomustansiriyah.edu.iqgoogle.com
Nucleophilic aromatic substitution on the unsubstituted naphthalene ring is generally not feasible unless an activating group (e.g., a nitro group) is present to withdraw electron density.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Position of Substitution | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4, C5 | 2-(4-Nitronaphthalen-1-yl)azepane |
| Bromination | Br₂/FeBr₃ | C4 | 2-(4-Bromonaphthalen-1-yl)azepane |
| Acylation | Acetyl chloride/AlCl₃ | C4 | 2-(4-Acetylnaphthalen-1-yl)azepane |
Functionalization via Metalation and Cross-Coupling Reactions
Modern synthetic methods allow for more controlled functionalization of the naphthyl ring. One powerful strategy involves the conversion of a C-H bond to a C-metal bond (metalation), followed by quenching with an electrophile. Alternatively, the naphthalene ring can be first halogenated (as described above) and then subjected to transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: A bromo or iodo derivative of this compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. researchgate.netnih.gov This is a versatile method for introducing aryl, heteroaryl, or vinyl groups.
Heck Coupling: This reaction couples the halogenated naphthalene derivative with an alkene to introduce a vinyl substituent.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the halogenated naphthalene and an amine.
These cross-coupling reactions provide a powerful toolkit for the synthesis of a wide array of complex derivatives that would be difficult to access through classical methods. nih.govacs.org
Reactions at the C2 Position of the Azepane Ring (e.g., Lithiation-Substitution)
The C2 position of the azepane ring is activated for deprotonation due to its proximity to the nitrogen atom. This allows for the generation of an α-amino carbanion, which can then react with various electrophiles. This strategy is particularly effective when the azepane nitrogen is protected, for example, as an N-Boc carbamate.
Drawing an analogy from the reactivity of N-Boc-2-phenylazepane, treatment of N-Boc-2-(naphthalen-1-yl)azepane with a strong base like sec-butyllithium or n-butyllithium, often in the presence of a chelating agent like TMEDA, would generate a lithiated species at the C2 position. researchgate.net This carbanion can then be trapped with a range of electrophiles to install a second substituent at the C2 position, creating a quaternary center.
The stereochemical outcome of this reaction sequence can often be controlled by using chiral ligands or auxiliaries. This methodology provides a powerful route to 2,2-disubstituted azepanes, which are valuable scaffolds in medicinal chemistry. nih.govacs.org
Table 3: Lithiation-Substitution at the C2 Position of N-Boc-2-(naphthalen-1-yl)azepane
| Step 1: Base | Step 2: Electrophile | Product Structure |
|---|---|---|
| s-BuLi/TMEDA | Methyl iodide | N-Boc-2-methyl-2-(naphthalen-1-yl)azepane |
| s-BuLi/TMEDA | Benzaldehyde | N-Boc-2-(hydroxy(phenyl)methyl)-2-(naphthalen-1-yl)azepane |
| s-BuLi/TMEDA | Carbon dioxide, then H⁺ | N-Boc-2-(naphthalen-1-yl)azepane-2-carboxylic acid |
| n-BuLi | N,N-Dimethylformamide (DMF) | N-Boc-2-formyl-2-(naphthalen-1-yl)azepane |
Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound
The chemical reactivity of this compound is characterized by the interplay of the saturated azepane ring and the aromatic naphthalene substituent. Derivatization can occur at several positions, including the nitrogen atom of the azepane ring, the C-H bonds of the azepane ring, and the aromatic naphthalene system. The regioselectivity and stereoselectivity of these reactions are influenced by a variety of factors, including the nature of the reagents, catalysts, and reaction conditions.
Due to the limited availability of direct research on the derivatization of this compound, this section will draw upon established principles of heterocyclic and aromatic chemistry, as well as findings from studies on analogous 2-aryl-substituted N-heterocycles, to predict the likely outcomes of such reactions.
Reactions at the Azepane Nitrogen:
The secondary amine functionality of the azepane ring is a primary site for derivatization. N-alkylation, N-acylation, and N-arylation reactions are expected to proceed readily. These reactions are generally not regioselective in the context of the ring itself but are highly selective for the nitrogen atom. Stereoselectivity is not a factor in these reactions as the nitrogen atom is not a stereocenter.
Reactions at the Azepane Ring Carbons:
Functionalization of the carbon skeleton of the azepane ring, particularly at the α-position to the nitrogen and the naphthalene group (C2), is a key area of interest.
α-C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer pathways for the direct functionalization of the C-H bonds of the azepane ring. In the case of this compound, the C-H bonds at the C2 and C7 positions are diastereotopic.
Regioselectivity: C-H activation is often directed by the nitrogen atom. Therefore, functionalization is most likely to occur at the α-positions (C2 and C7). The presence of the bulky naphthalene group at the C2 position may sterically hinder reactions at this site, potentially favoring functionalization at the C7 position. However, electronic effects from the naphthalene ring could also influence the reactivity of the C2-H bond.
Stereoselectivity: If a chiral catalyst is employed, stereoselective functionalization of the prochiral C-H bonds at C7 could be achieved, leading to the formation of enantioenriched products. Similarly, if the starting material is enantiomerically pure, diastereoselective functionalization at C7 can be expected.
Reactions involving the Naphthalene Ring:
The naphthalene ring is susceptible to electrophilic aromatic substitution reactions. The directing effect of the azepanyl substituent will determine the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The azepanyl group, being an alkylamino substituent, is an activating group and an ortho, para-director.
Regioselectivity: Electrophilic attack is predicted to occur at the positions ortho (position 2 and 8a) and para (position 4 and 5) to the point of attachment of the azepane ring on the naphthalene moiety. Steric hindrance from the azepane ring may disfavor substitution at the 2-position. Therefore, substitution is most likely to occur at the 4-, 5-, and 8a-positions of the naphthalene ring. The relative reactivity of these positions will depend on the specific electrophile and reaction conditions.
Hypothetical Derivatization Reactions and Expected Selectivity:
To illustrate the potential for regioselective and stereoselective derivatization, the following table outlines hypothetical reactions based on known transformations of analogous compounds.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Regioselectivity | Stereoselectivity |
| N-Alkylation | Methyl iodide, K₂CO₃, Acetonitrile | 2-(Naphthalen-1-yl)-1-methylazepane | N-selective | Not applicable |
| N-Acylation | Acetyl chloride, Triethylamine, CH₂Cl₂ | 1-Acetyl-2-(naphthalen-1-yl)azepane | N-selective | Not applicable |
| α-C-H Arylation | Aryl halide, Pd catalyst, Ligand, Base | 7-Aryl-2-(naphthalen-1-yl)azepane | C7-selective (potential) | Diastereoselective (if starting material is chiral) or Enantioselective (with chiral catalyst) |
| Electrophilic Bromination | Br₂, Acetic acid | 2-(4-Bromo-naphthalen-1-yl)azepane | 4-position of naphthalene | Not applicable |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CS₂ | 2-(4-Acetyl-naphthalen-1-yl)azepane | 4-position of naphthalene | Not applicable |
Table 1: Predicted Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound
It is crucial to emphasize that the information presented in the table is predictive and based on established chemical principles rather than direct experimental evidence for this compound. Detailed research, including experimental validation and spectroscopic analysis, would be necessary to definitively determine the regiochemical and stereochemical outcomes of these derivatization reactions. The interplay of steric and electronic factors in this specific molecule could lead to unexpected and interesting selectivity patterns.
Theoretical and Computational Studies on 2 Naphthalen 1 Yl Azepane
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine molecular geometries, electronic energies, and the distribution of molecular orbitals. For a molecule like 2-(Naphthalen-1-yl)azepane, these calculations would provide insights into the interplay between the electron-rich naphthalene (B1677914) ring and the saturated azepane moiety.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For the naphthalene component, DFT and HF calculations have been performed using various basis sets to determine its HOMO and LUMO energies. These studies show that the choice of basis set can influence the calculated energy values. For instance, calculations on naphthalene have shown a HOMO-LUMO gap of around 4.75 eV, indicating its relative stability. The introduction of a substituent, such as the azepane ring, would be expected to alter these energy levels. The nitrogen atom of the azepane ring could potentially donate electron density to the naphthalene system, which would likely raise the HOMO energy level and decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity.
Below is a table of representative HOMO and LUMO energies for naphthalene, calculated using different theoretical methods and basis sets, which serves as a baseline for understanding the electronic properties of naphthalene-containing compounds.
| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
| HF/6-31G | -5.82 | - | - |
Data is for the parent naphthalene molecule and is intended to be representative.
Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Ensembles
For this compound, an MD simulation would be particularly useful for exploring the conformational landscape of the flexible seven-membered azepane ring and the rotational freedom around the bond connecting it to the naphthalene ring. The azepane ring can adopt several low-energy conformations, such as chair and boat forms, and the presence of the bulky naphthalene substituent would likely influence the equilibrium between these conformers.
An MD simulation would typically involve placing a model of this compound in a box of solvent molecules (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms in the system over a specified period. The resulting trajectory provides a time-resolved view of the molecule's movements. Analysis of this trajectory can reveal:
Preferred Conformations: The most populated conformational states of the molecule in a given solvent.
Conformational Interconversion: The pathways and energy barriers for transitions between different conformations.
Solvent Effects: How the solvent molecules arrange themselves around the solute and influence its conformation and dynamics.
Intramolecular Interactions: The nature and duration of non-covalent interactions within the molecule, such as hydrogen bonds or van der Waals forces.
Studies on similar flexible molecules have shown that MD simulations can successfully predict the dominant conformations in solution and provide insights into their dynamic behavior. For example, MD simulations have been used to study the conformational preferences of peptides and other flexible organic molecules in various solvents.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly valuable.
NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with a good degree of accuracy. For this compound, this would help in assigning the complex spectral features arising from the numerous protons and carbons in both the naphthalene and azepane rings. For instance, the ¹³C NMR spectrum of naphthalene shows peaks at approximately 133.6 ppm, 128.6 ppm, and 125.9 ppm. mdpi.com The substitution with the azepane ring would cause shifts in these peaks, which could be predicted computationally.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These calculated frequencies correspond to the peaks observed in an experimental IR spectrum. For this compound, this would allow for the identification of characteristic vibrational modes, such as the C-H stretching of the aromatic naphthalene ring and the C-N and C-H vibrations of the azepane ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, which are typically π-π* transitions within the naphthalene ring. The position and intensity of these absorptions would be influenced by the azepane substituent.
A combined experimental and computational approach is often the most powerful. For example, a study on naphthalene dimers used DFT and other high-level methods to calculate the absorption spectra of different conformers, which helped in the interpretation of the experimental spectra. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify intermediates, and transition states, and to determine the activation energies, which govern the reaction rate.
For this compound, reaction mechanism studies could be applied to understand both its synthesis and its reactivity. For example, the synthesis of this compound might involve the nucleophilic substitution of a leaving group on the azepane ring by a naphthalenide anion, or an electrophilic substitution on the naphthalene ring. Computational studies could model these reaction pathways to determine the most likely mechanism.
Electrophilic Aromatic Substitution: The naphthalene ring is known to undergo electrophilic aromatic substitution, and theoretical studies have shown that substitution at the 1-position is generally favored over the 2-position due to the greater stability of the intermediate carbocation (arenium ion). libretexts.org A computational study of the electrophilic substitution on a naphthalene ring by an azepane-derived electrophile could confirm this regioselectivity and provide detailed information about the transition state structure.
Transition State Analysis: Once a transition state is located on the potential energy surface, its structure and energy can be analyzed. This provides a snapshot of the molecular geometry at the highest point of the energy barrier for the reaction. Vibrational frequency calculations are then performed to confirm that the structure is indeed a true transition state (characterized by a single imaginary frequency).
For instance, a computational study on the nucleophilic aromatic substitution on a substituted naphthalene derivative successfully used DFT calculations to rationalize the observed reactivity of different amines by analyzing the energies of the Meisenheimer complexes formed as intermediates. researchgate.netscirp.org
Structure-Property Relationship Analysis (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These studies are highly reliant on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For this compound, a QSPR study could be conducted to predict various non-biological properties, such as:
Lipophilicity (logP): The partition coefficient between octanol (B41247) and water (logP) is a crucial parameter in many chemical applications. It can be estimated using computational methods that rely on fragmental contributions or whole-molecule properties. The lipophilicity of this compound would be influenced by the hydrophobic naphthalene ring and the more polar azepane moiety.
Solubility: Aqueous solubility is another important property that can be predicted using QSPR models based on descriptors such as molecular size, polarity, and hydrogen bonding capacity.
Electronic Properties: As discussed in section 6.1, quantum chemical calculations can provide a wealth of electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability) that can be correlated with various properties.
A typical QSPR study involves the following steps:
Creating a dataset of molecules with known experimental values for the property of interest.
Calculating a large number of molecular descriptors for each molecule in the dataset.
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates a subset of the descriptors with the property.
Validating the model to ensure its predictive power.
While specific QSPR studies on this compound are not available, studies on other naphthalene derivatives have successfully used this approach to model various properties. For example, QSAR (the biological equivalent of QSPR) studies on naphthalene derivatives have used physicochemical descriptors to model their antitubercular activity, highlighting the importance of properties like molar refractivity and partition coefficient. researchgate.net
Applications and Role in Advanced Chemical Systems
2-(Naphthalen-1-yl)azepane as a Molecular Scaffold in Advanced Organic Synthesis
No specific synthetic routes detailing the use of this compound as a direct building block for the construction of more complex polycyclic structures have been identified in the public domain. While the synthesis of various azepine derivatives is an active area of research, nepjol.infoscispace.comresearchgate.net and methods for functionalizing naphthalenes are well-established, the specific reactivity and synthetic utility of this compound in this context have not been reported.
There is no available research that specifically investigates this compound as a precursor for optoelectronic materials. The synthesis and characterization of functionalized azepines and naphthalene (B1677914) derivatives for various applications are documented, nih.gov but data on the electronic or photophysical properties of this compound that would suggest its utility in this field are absent from the reviewed literature.
Potential as a Ligand in Homogeneous and Heterogeneous Catalysis (e.g., Asymmetric Catalysis, Transition Metal Catalysis)
The potential of this compound as a ligand in catalysis has not been explored in published studies. While azepane-containing compounds have been investigated as ligands in catalysis, and naphthalene-based ligands are known, there are no reports on the synthesis of metal complexes with this compound or their catalytic activity. Consequently, no data tables on catalyst performance or reaction outcomes can be provided.
Integration into Supramolecular Architectures and Host-Guest Chemistry
No studies have been found that describe the integration of this compound into supramolecular assemblies or its use in host-guest chemistry. The fundamental interactions and self-assembly properties of this specific molecule have not been characterized, and therefore, its potential role in these advanced chemical systems remains unknown.
Role in Chemical Sensing Technologies (purely chemical, non-biological analytes)
There is no evidence in the scientific literature to suggest that this compound has been investigated for its properties or applications in chemical sensing technologies for non-biological analytes.
Advanced Analytical Methodologies for 2 Naphthalen 1 Yl Azepane and Its Derivatives
Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental in the analysis of 2-(Naphthalen-1-yl)azepane, providing the means to separate the target compound from impurities, starting materials, and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for purity assessment and the analysis of complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the separation of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to the naphthalene (B1677914) moiety, UV detection is a highly effective method for detection and quantification. researchgate.net
A typical HPLC method for the analysis of naphthalene-containing compounds would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of compounds with a wide range of polarities.
Table 1: Illustrative HPLC Parameters for Naphthalene Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 4 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient researchgate.netnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min researchgate.netnih.gov |
| Detection | UV Absorbance at ~230 nm researchgate.net or Fluorescence Detection |
| Temperature | 25 °C nih.gov |
Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of this compound, derivatization may sometimes be necessary to increase its volatility and thermal stability. The choice of column is critical, with capillary columns coated with a non-polar or medium-polarity stationary phase being common for the analysis of aromatic compounds. asianpubs.org
The purity of this compound can be determined by the relative peak area of the main component in the chromatogram. The presence of other peaks would indicate impurities. A rapid GC method can be developed with a run time of around 20 minutes for routine analysis. asianpubs.org
Table 2: Representative GC Conditions for Naphthalene Compound Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-35-MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) semanticscholar.org |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature ramp from 70°C to 260°C semanticscholar.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Advanced Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Structural Confirmation
Hyphenated techniques, which couple a separation technique with a detection technique, provide a higher degree of confidence in the identification and quantification of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for trace analysis and definitive structural confirmation of this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, molecules are ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, is a unique fingerprint of a molecule and can be used for structural elucidation. The mass spectrum of this compound would be expected to show characteristic fragments corresponding to the naphthalene and azepane moieties. researchgate.net For instance, fragments with m/z values of 127 and 155 are indicative of a naphthyl and naphthoyl group, respectively. researchgate.netresearchgate.net GC-MS is also highly sensitive, allowing for the detection of trace levels of analytes. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of complex mixtures and trace-level quantification. nih.gov It involves the coupling of HPLC with two mass spectrometers in series. The first mass spectrometer selects a specific ion (the parent ion), which is then fragmented, and the resulting fragment ions (daughter ions) are detected by the second mass spectrometer. This process, known as selected reaction monitoring (SRM), provides excellent selectivity and sensitivity. An LC-MS/MS method for this compound would offer very low detection limits and high accuracy. researchgate.net Chromatographic separation is often achieved using a biphenyl (B1667301) or C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid. researchgate.net
Table 3: Typical LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| Chromatography | Reversed-phase HPLC |
| Column | Kinetex Biphenyl (50 mm × 3 mm × 2.6 μm) researchgate.net |
| Mobile Phase | 0.1% formic acid in water and acetonitrile researchgate.net |
| Ionization | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Quantitative Analytical Approaches (e.g., Spectrophotometry, Titrimetry)
While chromatographic techniques are excellent for separation and identification, other quantitative methods can be employed for determining the concentration of this compound, particularly in bulk samples or simple matrices.
Spectrophotometry: UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Visible region. scholarsresearchlibrary.com The naphthalene ring system in this compound is a strong chromophore, exhibiting characteristic absorbance maxima. photochemcad.comsamipubco.com By measuring the absorbance of a solution at a specific wavelength and using a calibration curve prepared from standards of known concentration, the concentration of the unknown sample can be determined according to the Beer-Lambert law. This technique is routinely used for the quantitative determination of highly conjugated organic compounds. scholarsresearchlibrary.com
Table 4: Spectrophotometric Data for Naphthalene Chromophore
| Parameter | Value |
|---|---|
| Typical Absorption Maximum (λmax) | ~275 nm (in cyclohexane) photochemcad.com |
| Molar Absorptivity (ε) | Dependent on solvent and specific derivative |
| Solvent | Cyclohexane (B81311), Ethanol (B145695) |
Titrimetry: Titrimetric analysis, or titration, is a classic quantitative chemical analysis method. For a compound like this compound, which contains a basic nitrogen atom within the azepane ring, an acid-base titration can be employed. This would involve dissolving a known weight of the purified compound in a suitable solvent and titrating it with a standardized solution of a strong acid, such as hydrochloric acid. The endpoint of the titration, which corresponds to the complete neutralization of the basic nitrogen, can be determined using a colorimetric indicator or potentiometrically. This method is best suited for the assay of pure bulk material.
Future Research Directions and Unexplored Avenues for 2 Naphthalen 1 Yl Azepane
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized nitrogen heterocycles is a cornerstone of modern organic chemistry, and the development of environmentally benign and efficient methods for the preparation of 2-(Naphthalen-1-yl)azepane is a critical first step toward unlocking its potential. nih.gov Current synthetic strategies for azepane derivatives often rely on multi-step sequences or harsh reaction conditions. researchgate.net Future research should prioritize the development of more sustainable and atom-economical routes.
One promising avenue is the application of photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This strategy, which can be mediated by visible light at room temperature, allows for the transformation of a six-membered benzenoid framework into a seven-membered ring system. nih.gov By starting with a suitably substituted nitronaphthalene precursor, it may be possible to construct the this compound skeleton in a highly efficient manner.
Another key area for development is the refinement of C-N cross-coupling reactions for the direct N-arylation of the azepane ring with a naphthalene-containing coupling partner. acs.orgresearchgate.net While palladium- and copper-catalyzed C-N coupling reactions are well-established, future work could focus on the use of more sustainable first-row transition metals, lower catalyst loadings, and milder reaction conditions. The development of robust and general methods for this key bond formation would significantly streamline the synthesis of this compound and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Research Goals |
| Photochemical Dearomative Ring Expansion | Use of visible light, ambient temperature, potential for high atom economy. nih.gov | Design of suitable nitronaphthalene precursors, optimization of reaction conditions for high yields and selectivity. |
| Advanced C-N Cross-Coupling | Milder reaction conditions, use of sustainable catalysts, broad substrate scope. acs.orgresearchgate.net | Development of novel catalyst systems, exploration of alternative coupling partners to aryl halides. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.com | Identification and engineering of enzymes capable of catalyzing the formation of the C-N bond between naphthalene (B1677914) and azepane moieties. |
Exploration of Expanded Applications in Catalysis and Materials Science
The unique structural and electronic properties of this compound suggest a range of potential applications in catalysis and materials science that are currently unexplored. The nitrogen atom of the azepane ring can act as a ligand for transition metals, while the naphthalene moiety offers opportunities for π-stacking interactions and the tuning of electronic properties.
In the realm of catalysis , derivatives of this compound could be investigated as ligands for asymmetric catalysis. The chiral environment that could be created by introducing stereocenters into the azepane ring, combined with the steric bulk of the naphthalene group, could lead to highly selective catalysts for a variety of organic transformations. Furthermore, the nitrogen atom could be a precursor to the formation of N-heterocyclic carbenes (NHCs) , which are powerful organocatalysts and ligands for transition metals. nih.govacs.org
In materials science , the naphthalene unit suggests that this compound could serve as a building block for novel functional materials. researchgate.netnih.gov For example, it could be incorporated into polymers to create materials with interesting photophysical or electronic properties. nih.gov The potential for π-π stacking of the naphthalene units could lead to self-assembly and the formation of ordered supramolecular structures. Naphthalene-based polymers have also been explored as supports for catalysts, suggesting another potential application for polymers derived from this compound. researchgate.net
| Application Area | Potential Role of this compound | Research Focus |
| Asymmetric Catalysis | Chiral ligand for transition metal catalysts. | Synthesis of enantiomerically pure derivatives, evaluation in asymmetric reactions. |
| Organocatalysis | Precursor to novel N-heterocyclic carbenes. nih.gov | Development of synthetic routes to NHCs from this compound, testing their catalytic activity. |
| Functional Polymers | Monomer for polymers with tailored electronic and photophysical properties. nih.gov | Polymerization studies, characterization of the resulting materials, investigation of their properties. |
| Supramolecular Chemistry | Building block for self-assembling systems via π-stacking. | Investigation of the self-assembly behavior in solution and the solid state. |
Deepening Understanding of Fundamental Reactivity and Conformational Dynamics
A thorough understanding of the fundamental chemical properties of this compound is essential for its rational application in any field. The conformational flexibility of the seven-membered azepane ring is a key feature of this molecule, and the presence of the bulky naphthalene substituent is expected to have a significant impact on its preferred conformations. rsc.org
The reactivity of the this compound scaffold also warrants further investigation. The nitrogen atom is a potential nucleophile and base, and its reactivity will be influenced by the electronic effects of the naphthalene ring. The naphthalene ring itself is susceptible to electrophilic aromatic substitution, and the directing effects of the azepane substituent should be determined. A detailed understanding of the molecule's reactivity will be invaluable for the development of synthetic routes to more complex derivatives.
Design and Synthesis of Complex Derivatives for Specific Chemical Functions
Building on a solid foundation of synthetic methodology and a deep understanding of the compound's fundamental properties, the design and synthesis of complex derivatives of this compound for specific chemical functions represents a major long-term goal. The modular nature of the molecule, with its distinct azepane and naphthalene units, makes it an ideal scaffold for the introduction of a wide range of functional groups.
For example, by appending specific functional groups to the azepane or naphthalene rings, it should be possible to create derivatives with tailored properties for applications in medicinal chemistry, chemical biology, and materials science. nih.govlifechemicals.com The azepane ring is a common motif in bioactive molecules, and it is conceivable that derivatives of this compound could exhibit interesting pharmacological properties. lifechemicals.com
The synthesis of these complex derivatives will require a versatile synthetic toolkit, including methods for the selective functionalization of both the azepane and naphthalene rings. The development of such methods is a key challenge and a significant area for future research.
| Derivative Class | Potential Function | Synthetic Challenge |
| Chiral Derivatives | Asymmetric ligands, chiral probes. | Enantioselective synthesis of the azepane ring. |
| Fluorescently Labeled Derivatives | Probes for biological imaging. | Regioselective introduction of fluorophores onto the naphthalene ring. |
| Polymerizable Derivatives | Monomers for functional materials. | Introduction of polymerizable groups without interfering with desired properties. |
| Water-Soluble Derivatives | Biologically active compounds, catalysts for aqueous reactions. | Incorporation of polar functional groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
